REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.C(N(CC)CC)C.[C:16](Cl)(=[O:25])[CH2:17][CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>C(Cl)Cl>[Cl:1][C:2]1[CH:3]=[C:4]([O:8][C:16](=[O:25])[CH2:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:5]=[CH:6][CH:7]=1
|
Name
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|
Quantity
|
50.1 g
|
Type
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reactant
|
Smiles
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ClC=1C=C(C=CC1)O
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Name
|
|
Quantity
|
85 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
31 mL
|
Type
|
reactant
|
Smiles
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C(CCC1=CC=CC=C1)(=O)Cl
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Name
|
|
Quantity
|
500 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
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the reaction mixture was concentrated in vacuo
|
Type
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DISSOLUTION
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Details
|
The crude slurry was then dissolved in 10:1 hexanes
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Type
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WASH
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Details
|
EtOAc (300 mL) and washed with 1 N NaOH (100 mL) and brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered through a plug of silica gel (10:1 hexanes:EtOAc rinse)
|
Type
|
CONCENTRATION
|
Details
|
The eluent was concentrated
|
Type
|
CUSTOM
|
Details
|
to afford 78 g of a slightly yellow oil, which
|
Type
|
CUSTOM
|
Details
|
was used without any further purification
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1)OC(CCC1=CC=CC=C1)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |